molecular formula C17H18Cl2O4S B2451401 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate CAS No. 2361684-38-8

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate

Cat. No. B2451401
M. Wt: 389.29
InChI Key: PCEOXLFKNALNSR-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate, also known as MBC, is a broad-spectrum fungicide that is widely used in agriculture. It is effective against a range of fungal diseases that affect crops, including powdery mildew, rust, and leaf spot. MBC was first introduced in the 1960s and has since become one of the most commonly used fungicides in the world.

Scientific Research Applications

Sulfonation and Reactivity Studies

Research indicates that chlorophenols, including derivatives similar to 4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate, undergo sulfonation reactions with sulfuric acid and sulfur trioxide in aprotic solvents. The distribution of sulfonic acid isomers from these reactions is influenced by the directing and activating effects of hydroxy substituents, showing the compound's reactivity in sulfonation processes and potential utility in synthesizing sulfonated compounds (Wit & Cerfontain, 2010).

Enhanced Reactivity in Unconventional Media

The compound has shown enhanced reactivity in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, a non-traditional reaction medium. This enhanced reactivity, providing almost quantitative yields of diaryl sulfones, highlights its potential in optimizing sulfonylation reactions and could be pivotal in the development of new synthetic pathways for sulfone-based molecules (Nara, Harjani, & Salunkhe, 2001).

Applications in Catalysis and Coordination Chemistry

The compound, due to its structural characteristics, is likely to be useful in catalytic processes and coordination chemistry. Research on similar sulfonated compounds has demonstrated their efficacy in the synthesis of complex molecules, offering pathways for the creation of advanced materials and catalysts (Sousa et al., 2001).

properties

IUPAC Name

(4-chloro-3-methylphenyl) 3-butoxy-4-chlorobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O4S/c1-3-4-9-22-17-11-14(6-8-16(17)19)24(20,21)23-13-5-7-15(18)12(2)10-13/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEOXLFKNALNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylphenyl 3-butoxy-4-chlorobenzene-1-sulfonate

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